2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
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Overview
Description
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a chemical compound with the molecular formula C10H13ClN2O3S and a molecular weight of 276.74 g/mol . It is also known by its IUPAC name, 2-chloro-5-(4-morpholinylsulfonyl)aniline . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine typically involves the reaction of 2-chloro-5-nitroaniline with morpholine-4-sulfonic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine can be compared with other similar compounds, such as:
2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amine group.
Methyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate: This compound has a methyl ester group instead of an amine group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICBNFRNOTAGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392409 |
Source
|
Record name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99187-74-3 |
Source
|
Record name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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